molecular formula C53H79N11O15 B12731715 Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val CAS No. 460039-30-9

Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val

Cat. No.: B12731715
CAS No.: 460039-30-9
M. Wt: 1110.3 g/mol
InChI Key: LRNSXWGEKABTMP-XWLNNSFXSA-N
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Description

The compound “Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val” is a peptide composed of nine amino acids: glutamic acid, isoleucine, tryptophan, threonine, phenylalanine, serine, threonine, lysine, and valine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the synthesized peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in peptides can be modified through substitution reactions, such as phosphorylation or glycosylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: DTT or beta-mercaptoethanol are common reducing agents.

    Substitution: Enzymes like kinases for phosphorylation or glycosyltransferases for glycosylation.

Major Products

The major products of these reactions depend on the specific modifications. For example, oxidation of cysteine residues results in disulfide-bonded peptides, while phosphorylation adds a phosphate group to serine, threonine, or tyrosine residues.

Scientific Research Applications

Peptides like “Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val” have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying protein structure and function.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Potential therapeutic agents for diseases like cancer, diabetes, and infectious diseases.

    Industry: Utilized in the development of cosmetics, food additives, and agricultural products.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or ion channels. These interactions can activate or inhibit biological pathways, leading to various physiological effects. For example, peptides can bind to cell surface receptors, triggering intracellular signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Semaglutide: A peptide with a similar sequence used for treating type 2 diabetes.

    Taspoglutide: Another peptide with therapeutic applications in diabetes management.

    Tirzepatide: A dual agonist peptide used for treating diabetes and obesity.

Uniqueness

The uniqueness of “Glu-Ile-Trp-Thr-Phe-Ser-Thr-Lys-Val” lies in its specific amino acid sequence, which determines its distinct biological activity and potential applications. Compared to similar peptides, it may have unique binding affinities, stability, and efficacy in various applications.

Properties

CAS No.

460039-30-9

Molecular Formula

C53H79N11O15

Molecular Weight

1110.3 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C53H79N11O15/c1-7-28(4)42(62-45(70)34(55)20-21-40(68)69)50(75)59-38(24-32-25-56-35-18-12-11-17-33(32)35)48(73)63-44(30(6)67)52(77)58-37(23-31-15-9-8-10-16-31)47(72)60-39(26-65)49(74)64-43(29(5)66)51(76)57-36(19-13-14-22-54)46(71)61-41(27(2)3)53(78)79/h8-12,15-18,25,27-30,34,36-39,41-44,56,65-67H,7,13-14,19-24,26,54-55H2,1-6H3,(H,57,76)(H,58,77)(H,59,75)(H,60,72)(H,61,71)(H,62,70)(H,63,73)(H,64,74)(H,68,69)(H,78,79)/t28-,29+,30+,34-,36-,37-,38-,39-,41-,42-,43-,44-/m0/s1

InChI Key

LRNSXWGEKABTMP-XWLNNSFXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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